molecular formula C20H26O5S B14227099 4-(4-Ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid CAS No. 823175-39-9

4-(4-Ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid

Cat. No.: B14227099
CAS No.: 823175-39-9
M. Wt: 378.5 g/mol
InChI Key: HPGOAACVDCVCRD-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid is an organic compound that combines the structural features of an ethoxyphenyl group and a penten-1-ol moiety with a methylbenzenesulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)pent-3-en-1-ol typically involves the reaction of 4-ethoxybenzaldehyde with a suitable alkene under conditions that promote the formation of the penten-1-ol structure. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

For the preparation of 4-methylbenzenesulfonic acid, toluene is sulfonated using sulfuric acid or oleum. The reaction is exothermic and requires careful control of temperature and reaction time to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of 4-(4-Ethoxyphenyl)pent-3-en-1-ol may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is essential for optimizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)pent-3-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the penten-1-ol moiety can be reduced to form a saturated alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(4-Ethoxyphenyl)pent-3-en-1-one or 4-(4-Ethoxyphenyl)pent-3-en-1-al.

    Reduction: Formation of 4-(4-Ethoxyphenyl)pentan-1-ol.

    Substitution: Formation of derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

4-(4-Ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid involves interactions with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may interact with hydrophobic pockets in proteins, while the penten-1-ol moiety can form hydrogen bonds with active site residues. The sulfonic acid group may enhance the compound’s solubility and facilitate its interaction with charged regions of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Penten-1-ol: Shares the penten-1-ol moiety but lacks the ethoxyphenyl and sulfonic acid groups.

    4-Methylbenzenesulfonic acid: Contains the sulfonic acid group but lacks the ethoxyphenyl and penten-1-ol moieties.

Uniqueness

4-(4-Ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both an ethoxyphenyl group and a sulfonic acid group distinguishes it from other similar compounds and may enhance its utility in various applications.

Properties

CAS No.

823175-39-9

Molecular Formula

C20H26O5S

Molecular Weight

378.5 g/mol

IUPAC Name

4-(4-ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C13H18O2.C7H8O3S/c1-3-15-13-8-6-12(7-9-13)11(2)5-4-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14H,3-4,10H2,1-2H3;2-5H,1H3,(H,8,9,10)

InChI Key

HPGOAACVDCVCRD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=CCCO)C.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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